2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone 2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14623326
InChI: InChI=1S/C21H26N2O3/c1-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)21(24)16-26-20-9-7-19(25-2)8-10-20/h3-10H,11-16H2,1-2H3
SMILES:
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC14623326

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name 2-(4-methoxyphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C21H26N2O3/c1-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)21(24)16-26-20-9-7-19(25-2)8-10-20/h3-10H,11-16H2,1-2H3
Standard InChI Key QVLBLMHCIVAOPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A 4-methoxyphenoxy group, characterized by a methoxy (-OCH3_3) substituent at the para position of a phenoxy ring.

  • An ethanone bridge (C=O) linking the aromatic system to a piperazine ring.

  • A 4-(4-methylbenzyl) substituent on the piperazine nitrogen, introducing a hydrophobic aromatic tail.

This configuration creates a balance of hydrophobic and hydrophilic domains, influencing its solubility and membrane permeability. The methoxy group enhances electron density in the phenoxy ring, potentially affecting binding interactions with biological targets.

Physicochemical Data

PropertyValue
Molecular FormulaC21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{3}
Molecular Weight354.4 g/mol
CAS NumberNot publicly disclosed
Research UseNon-clinical investigations

The compound’s logP (partition coefficient) is estimated to be ~3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Its melting point and solubility profile remain unreported in the literature, though analogs with similar structures exhibit solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone likely involves sequential etherification and amidation steps. A proposed pathway includes:

  • Ether Formation: Reaction of 4-methoxyphenol with chloroacetyl chloride to yield 2-(4-methoxyphenoxy)acetyl chloride.

  • Piperazine Functionalization: Alkylation of piperazine with 4-methylbenzyl chloride to produce 4-(4-methylbenzyl)piperazine.

  • Coupling Reaction: Condensation of the acyl chloride with the functionalized piperazine under basic conditions .

Key Reagents and Conditions

StepReagents/Conditions
EtherificationChloroacetyl chloride, K2_2CO3_3, DMF
Piperazine alkylation4-Methylbenzyl chloride, NaBH(OAc)3_3, DCE
AmidationTriethylamine, THF, 0–25°C

These conditions are extrapolated from methodologies used in the synthesis of structurally related piperazine derivatives . For instance, reductive amination with sodium triacetoxyborohydride (NaBH(OAc)3_3) is a common strategy for introducing benzyl groups to piperazine rings .

Biological Mechanism and Receptor Interactions

Hypothesized Pharmacological Activity

The compound’s piperazine moiety is a known pharmacophore in ligands targeting neurotransmitter receptors. Specifically:

  • Adrenergic Receptors: The 4-methylbenzyl group may facilitate binding to α1_1-adrenergic receptors, analogous to prazosin derivatives.

  • Dopamine Receptors: Piperazine-based structures often exhibit affinity for D2_2/D3_3 receptors, suggesting potential antipsychotic applications.

In vitro studies of related compounds demonstrate IC50_{50} values in the nanomolar range for receptor binding . For example, the ALK inhibitor ASP3026 (a triazine-piperazine hybrid) shows an IC50_{50} of 0.63 nM against EML4-ALK kinase , highlighting the piperazine scaffold’s versatility in targeting diverse enzymes.

Structural Determinants of Activity

  • Methoxy Group: Enhances electron donation, stabilizing receptor-ligand interactions via hydrogen bonding.

  • 4-Methylbenzyl Substituent: Increases lipophilicity, potentially improving CNS penetration.

  • Ethanone Bridge: Provides conformational rigidity, optimizing spatial orientation for target engagement.

Research Applications and Comparative Analysis

Comparison with Structural Analogs

CompoundMolecular FormulaTargetIC50_{50} (nM)
2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanoneC21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{3}Adrenergic receptorsNot reported
ASP3026 C23H29ClN4O3\text{C}_{23}\text{H}_{29}\text{ClN}_4\text{O}_3EML4-ALK kinase0.63
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide C22H29N3O5S\text{C}_{22}\text{H}_{29}\text{N}_3\text{O}_5\text{S}Serotonin receptors42

This table illustrates the diversity of biological targets accessible through piperazine-based scaffolds, emphasizing the need for targeted assays to elucidate the primary compound’s activity .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of data on bioavailability, metabolism, and elimination.

  • Toxicity Profile: Preliminary safety assessments are required to evaluate therapeutic potential.

Recommended Studies

  • Receptor Screening Panels: High-throughput binding assays against GPCRs and kinases.

  • In Vivo Efficacy Models: Testing in rodent models of neurological disorders.

  • SAR Optimization: Modifying the methoxy and benzyl groups to enhance potency.

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